3,5-Dimethoxyphenylmagnesium chloride

Catalog No.
S1494997
CAS No.
89981-17-9
M.F
C8H9ClMgO2
M. Wt
196.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethoxyphenylmagnesium chloride

CAS Number

89981-17-9

Product Name

3,5-Dimethoxyphenylmagnesium chloride

IUPAC Name

magnesium;1,3-dimethoxybenzene-5-ide;chloride

Molecular Formula

C8H9ClMgO2

Molecular Weight

196.91 g/mol

InChI

InChI=1S/C8H9O2.ClH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

HENBIMOXUIJPAS-UHFFFAOYSA-M

SMILES

COC1=CC(=C[C-]=C1)OC.[Mg+2].[Cl-]

Synonyms

Chloro(3,5-dimethoxyphenyl)-magnesium

Canonical SMILES

COC1=CC(=C[C-]=C1)OC.[Mg+2].[Cl-]

3,5-Dimethoxyphenylmagnesium chloride is an organometallic compound belonging to the class of Grignard reagents. It has the molecular formula C9H11ClMgO2C_9H_{11}ClMgO_2 and is characterized by a phenyl group substituted with two methoxy groups at the 3 and 5 positions. This compound is typically utilized in organic synthesis due to its ability to form new carbon-carbon bonds, making it a valuable reagent in the preparation of complex organic molecules, including pharmaceuticals and natural products .

3,5-DMMgCl is a flammable and reactive compound. It reacts violently with water to form flammable hydrogen gas and can ignite spontaneously upon contact with air. It is also a strong skin and eye irritant [].

Here are some safety precautions to consider when handling 3,5-DMMgCl:

  • Work under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Keep the container tightly sealed and store in a cool, dry place.

Here are some areas where 3,5-DMGCl is used in scientific research:

  • Synthesis of aromatic compounds

    3,5-DMGCl can be used as a nucleophilic reagent in various reactions to form new carbon-carbon bonds. For example, it can react with aldehydes and ketones to form alcohols, or with aryl halides to form biaryl compounds [, ].

  • Grignard reactions

    3,5-DMGCl is a Grignard reagent, a type of organometallic compound formed by the reaction of a magnesium metal with an organic halide. Grignard reagents are versatile nucleophiles used in various organic synthesis reactions [].

  • Study of reaction mechanisms

    3,5-DMGCl can be used as a model compound to study the mechanisms of nucleophilic reactions. Its well-defined structure and reactivity make it a valuable tool for understanding reaction pathways [].

3,5-Dimethoxyphenylmagnesium chloride primarily undergoes nucleophilic addition reactions. In these reactions, it acts as a nucleophile, reacting with electrophilic centers such as carbonyl groups in aldehydes and ketones to yield alcohols. The compound can also participate in substitution reactions, where it reacts with halides to form new carbon-carbon bonds. Additionally, it is used in coupling reactions to synthesize biaryl compounds .

Key Reaction Types:

  • Nucleophilic Addition: Reacts with aldehydes and ketones.
  • Substitution Reactions: Forms new carbon-carbon bonds with halides.
  • Coupling Reactions: Synthesizes biaryl compounds.

While specific biological activities of 3,5-dimethoxyphenylmagnesium chloride are not extensively documented, compounds containing similar structural motifs often exhibit various biological properties. The presence of methoxy groups can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets. Research into related compounds suggests that they may have applications in medicinal chemistry, particularly in synthesizing bioactive compounds .

The synthesis of 3,5-dimethoxyphenylmagnesium chloride typically involves the reaction of 1-bromo-3,5-dimethoxybenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction conditions generally require careful control of temperature and moisture to ensure successful formation of the Grignard reagent.

General Procedure:

  • Combine 1-bromo-3,5-dimethoxybenzene and magnesium metal in THF.
  • Initiate the reaction at room temperature and gradually heat to reflux.
  • Allow the reaction to proceed for several hours until complete conversion is achieved .

3,5-Dimethoxyphenylmagnesium chloride is widely used in various fields:

  • Organic Synthesis: As a key reagent for forming carbon-carbon bonds.
  • Material Science: In the preparation of advanced materials like polymers and nanomaterials.
  • Medicinal Chemistry: For synthesizing drug intermediates and bioactive compounds .

Interaction studies involving 3,5-dimethoxyphenylmagnesium chloride focus on its reactivity with various electrophiles. The compound's ability to interact with carbonyl groups and halides makes it an essential tool in organic synthesis. Further studies may explore its interactions in biological systems or its potential as a precursor for more complex structures .

Several compounds exhibit structural similarities to 3,5-dimethoxyphenylmagnesium chloride. These include:

Compound NameStructure CharacteristicsUnique Features
Phenylmagnesium BromideSimple phenyl group without methoxy substitutionsLacks electronic modulation from methoxy groups
3,4-Dimethoxyphenylmagnesium BromideSimilar structure but different substitution patternDifferent electronic properties due to substitution
4-Methoxyphenylmagnesium ChlorideContains one methoxy groupVariation in reactivity due to single substitution

The uniqueness of 3,5-dimethoxyphenylmagnesium chloride lies in its specific substitution pattern that influences its reactivity and selectivity during

Hydrogen Bond Acceptor Count

4

Exact Mass

196.0141489 g/mol

Monoisotopic Mass

196.0141489 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-15

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